molecular formula C16H21NO4 B12330817 Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester

Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester

Cat. No.: B12330817
M. Wt: 291.34 g/mol
InChI Key: HDLNHIIKSUHARQ-FUNVUKJBSA-N
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Description

Chemical Name: (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl 3,4-dimethoxybenzoate Synonyms: Convolvine, Veratroylnortropine, Norconvolamine (CAS: 537-30-4) . Molecular Formula: C₁₆H₂₁NO₄ . Molecular Weight: 275.34 g/mol (calculated based on formula). Structure: This compound consists of a 3,4-dimethoxybenzoic acid esterified to the 3-endo position of an 8-azabicyclo[3.2.1]octane (nortropane) scaffold. The bicyclic system contains three stereocenters, conferring rigidity and influencing pharmacological interactions .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3/t11-,12+,13?

InChI Key

HDLNHIIKSUHARQ-FUNVUKJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoic Acid

Oxidation of Veratraldehyde

The primary precursor to 3,4-dimethoxybenzoic acid is veratraldehyde (3,4-dimethoxybenzaldehyde). Its oxidation to the carboxylic acid is typically achieved using aqueous alkali and hydrogen peroxide under mild conditions.

Key Reaction Steps

  • Oxidation : Veratraldehyde is mixed with 30 wt% liquid alkali (e.g., NaOH) and 27 wt% hydrogen peroxide in water.
  • Conditions : The reaction proceeds at ambient temperature with a molar ratio of veratraldehyde:NaOH:H₂O₂ = 1:1:3.
  • Yield : This method achieves high yields (~85–90%), producing 3,4-dimethoxybenzoic acid as a white crystalline powder.

Advantages

  • Environmentally friendly due to minimal byproducts.
  • Scalable for industrial production.

Synthesis of (3-endo)-8-Azabicyclo[3.2.1]oct-3-ol

Key Synthetic Routes

The azabicyclo alcohol is synthesized via multistep processes involving cycloadditions, reductions, or nucleophilic substitutions.

Cyanide Addition and Reduction

A method described in WO1999029690A1 involves:

  • Cyanide Addition : Reaction of 8-azabicyclo[3.2.1]octan-3-one with sodium cyanide (NaCN) in acidic conditions (HCl) to form a cyanohydrin intermediate.
  • Reduction : Catalytic hydrogenation (Pd/C) or borohydride reduction (e.g., NaBH₄) converts the nitrile to a primary alcohol.
  • Yield : ~72% for the endo configuration after purification.

Example Conditions

Step Reagents/Conditions Yield (%)
Cyanide Addition NaCN, HCl, 0°C → 24 h 72
Reduction (Pd/C) H₂, 2844.39 Torr, 66 h 81
Mitsunobu Reaction for Alcohol Functionalization

An alternative route employs the Mitsunobu reaction to introduce the azabicyclo alcohol:

  • Substrate : 8-Azabicyclo[3.2.1]octan-3-one.
  • Reagents : Diethylazodicarboxylate (DEAD), triphenylphosphine (PPh₃), and an alcohol source.
  • Conditions : THF solvent, ambient temperature, 72 h reaction time.

Advantages

  • High stereoselectivity for the endo configuration.
  • Compatible with sensitive functional groups.

Esterification of 3,4-Dimethoxybenzoic Acid with (3-endo)-8-Azabicyclo[3.2.1]oct-3-ol

Dicyclohexylcarbodiimide (DCC)-Catalyzed Esterification

This method, optimized in CN114292192A, offers mild conditions and high efficiency:

Reaction Protocol

  • Substrates : 3,4-Dimethoxybenzoic acid and (3-endo)-8-azabicyclo[3.2.1]oct-3-ol.
  • Catalyst : DCC (1.5–2 eq relative to acid).
  • Solvent : Chloroalkanes (e.g., dichloromethane).
  • Conditions : 30–45°C, 1–5 h, molar ratio of acid:alcohol = 1:1.2–1.5.

Key Parameters

Parameter Optimal Range Yield (%)
Temperature 35–40°C 97
Reaction Time 3 h 97
DCC:Acid Molar Ratio 1.6–1.8:1 97

Workup

  • Filter dicyclohexylurea (byproduct).
  • Distill and recycle solvent (chloroalkane).

Comparative Analysis of Synthetic Routes

Benzoic Acid Component

Method Reagents Yield (%) Conditions
Oxidation of Veratraldehyde NaOH, H₂O₂, H₂O 85–90 RT, 1:1:3 molar ratio
Traditional Sulfuric Acid H₂SO₄ (conc.) 89 >96°C, high risk

Azabicyclo Alcohol Component

Method Reagents Yield (%) Selectivity (endo)
Cyanide Addition + Reduction NaCN, HCl, Pd/C 72 25:75 (exo:endo)
Mitsunobu Reaction DEAD, PPh₃, THF 81 High (endo)

Esterification Methods

Method Catalyst/Reagents Yield (%) Scalability
DCC-Catalyzed DCC, CH₂Cl₂ 97 High (recyclable)
Acid-Catalyzed H₂SO₄ 89 Low (safety risks)

Industrial and Environmental Considerations

Catalyst and Solvent Recycling

  • DCC Recovery : Dicyclohexylurea (byproduct) is treated with phosgene to regenerate DCC, minimizing waste.
  • Solvent Reuse : Chloroalkanes (e.g., dichloromethane) are distilled and recycled, reducing operating costs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoic Acid Derivatives with Azabicyclo Moieties

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents on Benzoic Acid Azabicyclo Substituent Molecular Weight (g/mol) Key Properties
Convolvine C₁₆H₂₁NO₄ 3,4-Dimethoxy 8-Aza (no methyl) 275.34 Precursor to tropane alkaloids .
Convolamine C₁₇H₂₃NO₄ 3,4-Dimethoxy 8-Methyl-8-aza 305.37 Higher lipophilicity due to N-methylation .
3,5-Dichloro Analog C₁₄H₁₅Cl₂NO₂ 3,5-Dichloro 8-Aza 300.18 Enhanced stability; potential antimicrobial activity .

Key Observations :

  • Substituent Effects : Chlorination (3,5-dichloro) enhances thermal stability and may influence receptor binding .

Benzeneacetic Acid Derivatives

Table 2: Comparative Analysis
Compound Name Molecular Formula Core Structure Azabicyclo Substituent Molecular Weight (g/mol) Biological Relevance
Noratropine C₁₆H₂₁NO₃ α-Hydroxymethylbenzeneacetic acid 8-Aza 275.34 Metabolite of atropine; anticholinergic .
α-Hydroxy-α-phenyl Derivative C₁₇H₂₁NO₃ α-Hydroxy-α-phenylbenzeneacetic acid 8-Aza 287.35 Improved solubility as hydrochloride salt .

Key Observations :

  • Acid Type: Benzeneacetic acid derivatives (e.g., Noratropine) exhibit conformational flexibility due to the acetic acid side chain, contrasting with the planar benzoic acid moiety in Convolvine .
  • Salt Forms : Sulfate or hydrochloride salts (e.g., α-hydroxy-α-phenyl derivative) enhance aqueous solubility, critical for drug delivery .

Azabicyclo Ring Modifications

Table 3: Substituent Impact on Azabicyclo Core
Compound Name Azabicyclo Substituent Molecular Formula Key Modifications
Convolvine 8-Aza C₁₆H₂₁NO₄ Unmodified nitrogen; basicity ~8.5 (pKa) .
8-Isopropyl Derivative 8-Isopropyl-8-aza C₁₉H₂₇NO₄ Bulkier substituent; steric hindrance may reduce receptor affinity .
Carbamate Derivative 8-Benzylcarbamate C₁₅H₂₀N₂O₂ Carbamate linkage; increased hydrolytic stability .

Key Observations :

  • Steric Effects : Bulky groups (e.g., isopropyl) hinder molecular interactions but improve metabolic stability .
  • Synthetic Accessibility : Carbamate derivatives are synthesized via Pd-catalyzed coupling, enabling modular drug design .

Biological Activity

Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester, also known by its CAS number 107373-72-8, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H27NO4, with a molar mass of 333.42 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
CAS Number107373-72-8
Molecular FormulaC19H27NO4
Molar Mass333.42 g/mol

Antitumor Activity

Research has indicated that derivatives of benzoic acid exhibit significant antitumor properties. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, suggesting that the structural modifications in benzoic acid derivatives can enhance their selective toxicity towards malignant cells over normal cells .

The mechanism through which benzoic acid derivatives exert their biological effects often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, compounds similar to Benzoic acid, 3,4-dimethoxy-, have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models . This effect may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Antitumor Activity Evaluation

In a controlled study examining the effects of benzoic acid derivatives on tumor cells, researchers found that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values indicated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics.

CompoundIC50 (µM)Cell Line
Benzoic acid derivative A15MCF-7
Standard Chemotherapy Drug25MCF-7

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of benzoic acid derivatives in a rat model of induced arthritis. The results demonstrated a marked decrease in paw swelling and inflammatory markers following treatment with the compound over a two-week period.

TreatmentPaw Swelling Reduction (%)
Benzoic Acid Derivative70
Control (No Treatment)10

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